Methyl (2R)-2-amino-2-(4-bromophenyl)acetate is an organic compound with the molecular formula . It is a derivative of phenylalanine, characterized by the presence of a bromophenyl group at the para position and an amino group. This compound is significant in medicinal chemistry and organic synthesis due to its versatile reactivity and biological activity. Its systematic name reflects its structure, indicating the specific stereochemistry of the amino acid derivative.
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate can be derived from commercially available starting materials, particularly 4-bromobenzaldehyde. It falls under the classification of amino acids and their derivatives, specifically as an amino acid ester. The compound is also recognized for its potential applications in pharmaceuticals and biochemical research.
The synthesis of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate typically involves several key steps:
This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of Methyl (2R)-2-amino-2-(4-bromophenyl)acetate features:
The compound's three-dimensional conformation can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interaction capabilities with biological targets.
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate participates in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
The mechanism of action for Methyl (2R)-2-amino-2-(4-bromophenyl)acetate involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the bromophenyl moiety engages in hydrophobic interactions. This dual interaction profile can modulate enzyme activity or receptor binding, leading to various biological effects.
Relevant analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to characterize these properties accurately.
Methyl (2R)-2-amino-2-(4-bromophenyl)acetate has several significant applications:
This compound's unique structural features make it valuable across multiple scientific disciplines, particularly in drug development and biochemical research.
GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in striatal GABAergic medium spiny neurons, is a high-value target for treating central nervous system disorders. Genetic and pharmacological studies establish its critical role in modulating reward pathways, motor coordination, and cognitive functions. Knockout mouse models demonstrate that GPR88 deletion exacerbates alcohol consumption and seeking behaviors, validating its involvement in alcohol use disorder (AUD) pathogenesis [1] [3]. Additionally, human genetic studies link GPR88 mutations to schizophrenia, bipolar disorder, and childhood developmental delays, while preclinical models associate receptor dysfunction with Parkinson’s disease motor deficits and ADHD-like hyperactivity [3] [4]. The striatal-specific expression profile of GPR88 minimizes off-target effects, positioning it as a promising therapeutic target for precision neuropharmacology [4].
Table 1: Neuropsychiatric and Neurodegenerative Disorders Linked to GPR88 Function
Disorder | Key Genetic/Preclinical Evidence | Reference |
---|---|---|
Alcohol Use Disorder | GPR88 KO mice show ↑ alcohol consumption; agonists reduce binge-drinking in wild-type mice | [1] |
Schizophrenia | Human genetic associations; GPR88 KO mice exhibit disrupted sensorimotor gating and social behavior | [3] |
Parkinson’s Disease | Altered expression in PD models; modulates striatal dopamine signaling | [3] |
ADHD | Hyperactivity and impulsivity phenotypes in KO mice | [4] |
Allosteric modulation of GPCRs offers significant advantages over orthosteric targeting, including enhanced subtype selectivity and preservation of endogenous signaling dynamics. Cryo-EM structural analyses reveal that GPR88 agonists like 2-PCCA bind to a novel allosteric pocket formed by transmembrane helices 5, 6, and the C-terminus of the Gαi protein [3] [4]. This site accommodates hydrophobic interactions and key hydrogen bonds (e.g., between the ligand’s primary amine and S282 backbone carbonyl), enabling receptor activation without competing with unidentified endogenous ligands occupying the orthosteric site [3]. Allosteric modulators also exhibit "probe dependence," allowing fine-tuning of specific signaling pathways—critical for disorders like AUD where balanced modulation of striatal circuits is essential [4].
Table 2: Advantages of Allosteric vs. Orthosteric GPCR Modulation
Characteristic | Allosteric Modulators | Orthosteric Ligands |
---|---|---|
Binding Site | Topographically distinct from endogenous ligand site | Overlaps with endogenous ligand site |
Subtype Selectivity | Higher due to lower sequence conservation across receptors | Limited by conserved orthosteric pockets |
Signaling Bias | Can selectively activate/inhibit specific pathways | Typically engage all downstream effectors |
Endogenous Signaling | Preserved (non-competitive) | Blocked (competitive) |
The 2-PCCA and 2-AMPP chemotypes represent foundational scaffolds in GPR88 agonist development. 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid derivative] was the first synthetic agonist identified (cAMP EC₅₀ = 56–603 nM), but its high lipophilicity (cLogP 6.19) and P-glycoprotein substrate properties limited brain bioavailability [3] [5]. Optimization yielded RTI-13951-33 (EC₅₀ = 45 nM), which reduced alcohol self-administration in rats but exhibited poor metabolic stability (mouse half-life = 0.7 h) due to benzylic oxidation of its methoxymethyl group [1]. Further refinement generated RTI-122, featuring an isopropoxy group at the metabolically vulnerable site (EC₅₀ = 11 nM), improved microsomal stability (half-life = 5.8 h), and enhanced brain penetration (brain/plasma ratio >1) [1].
Concurrently, the 2-AMPP scaffold [(2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)phenyl)ethyl)-2-phenylpropanamide] was developed, with early analogues showing moderate potency (EC₅₀ = 414 nM). Hydroxy substitution at the amino group (Compound 5, EC₅₀ = 195 nM) and triazole incorporation (Compound 6, EC₅₀ = 14 nM) significantly enhanced efficacy [3] [4]. However, despite its potency, Compound 6 exhibited poor brain bioavailability, prompting strategies like "amide reversal" to generate novel chemotypes with improved drug-like properties. Methyl (2R)-2-amino-2-(4-bromophenyl)acetate and similar derivatives emerged as key intermediates in these synthesis campaigns, enabling rapid exploration of stereochemical and substituent effects [3].
Table 3: Evolution of Key GPR88 Agonist Scaffolds and Properties
Compound | EC₅₀ (cAMP) | Key Structural Features | Limitations | Innovation |
---|---|---|---|---|
2-PCCA | 56–603 nM | Pyridyl cyclopropane; biphenylamide | High lipophilicity; P-gp substrate | First synthetic agonist |
RTI-13951-33 | 45 nM | Methoxymethyl at "Site A"; pyridine at "Site B" | Poor metabolic stability (t₁/₂ = 0.7 h) | First in vivo active agonist |
RTI-122 | 11 nM | Isopropoxy at Site A; pyridine replacement | --- | ↑ Metabolic stability (t₁/₂ = 5.8 h); BBB penetration |
2-AMPP | 414 nM | α-Methylbenzyl; 2-methylpentyloxy ether | Moderate potency | Alternative chemotype to 2-PCCA |
Compound 6 | 14 nM | Triazole ring; hydroxy group | Poor brain bioavailability | High in vitro potency |
Reversed Amide Analogues | 14–195 nM | Amide bond reversal; flexible Site D modifications | Under PK evaluation | Novel IP space; improved solubility |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7